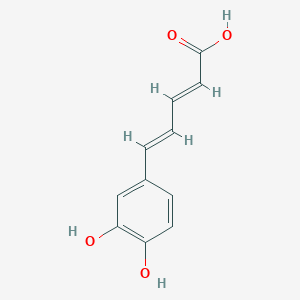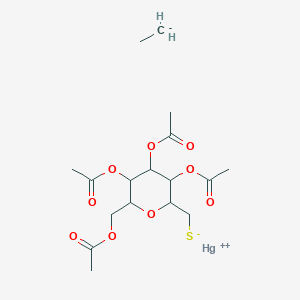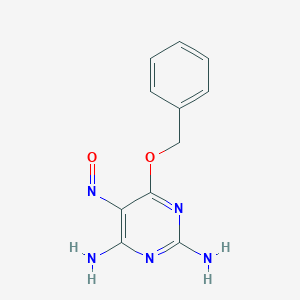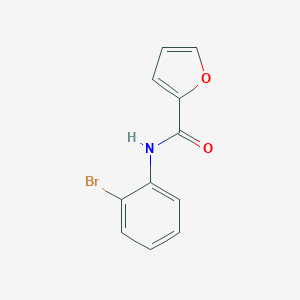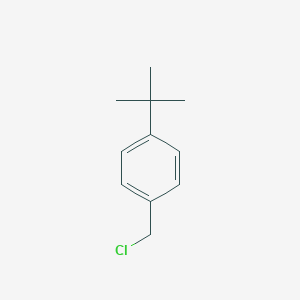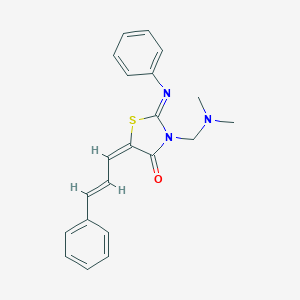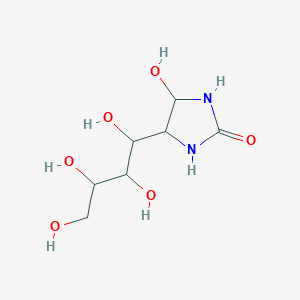
4-Hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB 206553 is a chemical compound known for its role as a mixed antagonist for the serotonin receptors 5-HT 2B and 5-HT 2C. It has anxiolytic properties in animal studies and interacts with a range of other drugs. Additionally, it acts as a positive allosteric modulator of alpha 7 nicotinic acetylcholine receptors .
Preparation Methods
The synthesis of SB 206553 involves several steps, starting with the preparation of the core structure, which is a pyrroloindole derivative. The synthetic route typically includes the following steps:
Formation of the pyrroloindole core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyridylcarbamoyl group: This step involves the reaction of the pyrroloindole core with a pyridine derivative to introduce the pyridylcarbamoyl group.
Final modifications: Additional steps may include purification and crystallization to obtain the final product in a pure form.
Industrial production methods for SB 206553 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
SB 206553 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridylcarbamoyl group, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SB 206553 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of serotonin receptors.
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes.
Medicine: SB 206553 has potential therapeutic applications due to its anxiolytic properties and its ability to modulate serotonin receptors.
Industry: The compound is used in the development of new drugs and as a reference standard in analytical chemistry.
Mechanism of Action
SB 206553 exerts its effects by acting as a mixed antagonist for the serotonin receptors 5-HT 2B and 5-HT 2C. It binds to these receptors and inhibits their activity, which leads to a reduction in serotonin signaling. Additionally, SB 206553 acts as a positive allosteric modulator of alpha 7 nicotinic acetylcholine receptors, enhancing their activity. The molecular targets and pathways involved include the serotonin signaling pathway and the cholinergic signaling pathway .
Comparison with Similar Compounds
SB 206553 is unique in its ability to act as both a serotonin receptor antagonist and a positive allosteric modulator of nicotinic acetylcholine receptors. Similar compounds include:
Ketanserin: A selective serotonin receptor antagonist.
RS-127445: A selective 5-HT 2B receptor antagonist.
SB 242084: A selective 5-HT 2C receptor antagonist.
Compared to these compounds, SB 206553 has a broader range of activity due to its dual action on serotonin and nicotinic acetylcholine receptors .
Properties
CAS No. |
108351-34-4 |
|---|---|
Molecular Formula |
C7H14N2O6 |
Molecular Weight |
222.2 g/mol |
IUPAC Name |
4-hydroxy-5-(1,2,3,4-tetrahydroxybutyl)imidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O6/c10-1-2(11)4(12)5(13)3-6(14)9-7(15)8-3/h2-6,10-14H,1H2,(H2,8,9,15) |
InChI Key |
NWQUMNKTNQQHPK-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C1C(NC(=O)N1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C1C(NC(=O)N1)O)O)O)O)O |
Synonyms |
1,2-diamino-1,2-N,N'-carbonyl-1,2-dideoxyglucose hydrate antibiotic CV-1 CV-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


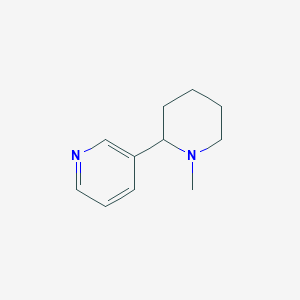
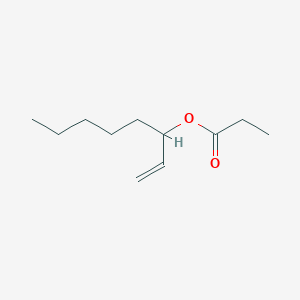
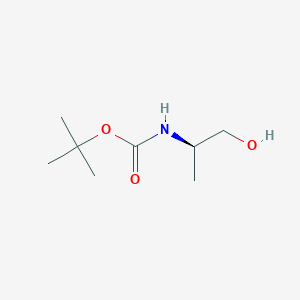
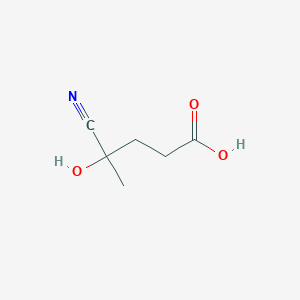
![1-[4-(4-Aminophenyl)sulfonylphenyl]ethanone](/img/structure/B24730.png)
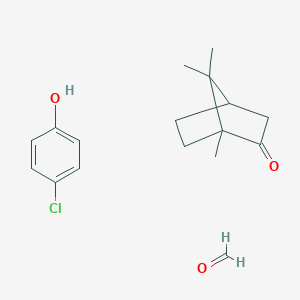
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
